

Introduction to hCA XII and Ureido-Substituted Benzenesulfonamide Inhibitors

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Compound of Interest		
Compound Name:	hCAXII-IN-9	
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Human carbonic anhydrase XII (hCA XII) is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Its overexpression in various hypoxic tumors is associated with acidification of the tumor microenvironment, which promotes cancer cell proliferation, invasion, and metastasis.[1] This makes hCA XII a compelling target for anticancer drug development.

Ureido-substituted benzenesulfonamides are a class of potent and selective inhibitors of the tumor-associated carbonic anhydrase isoforms, hCA IX and hCA XII.[2] A prominent member of this class, SLC-0111 (4-[[(4-fluorophenyl) carbamoyl] amino] benzenesulfonamide), has entered Phase I/II clinical trials for the treatment of advanced solid tumors, highlighting the clinical relevance of this inhibitor scaffold.[1][3][4] The general structure of these inhibitors consists of a benzenesulfonamide moiety, which anchors to the zinc ion in the active site, connected via a ureido linker to a tail group that can be modified to achieve isoform selectivity. [2]

Structure-Activity Relationship (SAR) and Quantitative Data

The SAR for this class of inhibitors is primarily dictated by the nature and position of substituents on the terminal phenyl ring of the ureido tail. The following tables summarize the inhibition constants (K_i) of SLC-0111 and a selection of its analogs against hCA I, II, IX, and XII, demonstrating the impact of these modifications on potency and selectivity.



Compo und	R- Group (Substit ution on Phenyl Tail)	hCA I Kı (nM)	hCA II Kı (nM)	hCA IX Kı (nM)	hCA XII Kı (nM)	Selectiv ity Ratio (XII vs I)	Selectiv ity Ratio (XII vs II)
SLC- 0111 (U- F)	4-Fluoro	5000	960	45	4.5	1111.1	213.3
U-CH₃	4-Methyl	>10000	1765	7	6	>1666.7	294.2
U-NO ₂	4-Nitro	2500	15	1	6	416.7	2.5
Analog 1	2- Benzylph enyl	1025	11.2	3.2	1.0	1025.0	11.2
Analog 2	3- Fluoroph enyl	6851	42.5	29.3	21.7	315.7	1.96
Analog 3	4- Methoxy- (1,1'- biphenyl) -3-yl	15.1	8.3	2.1	3.5	4.3	2.4

Data compiled from multiple sources.[2][5][6]

Experimental Protocols General Synthesis of Ureido-Substituted Benzenesulfonamides

A common method for the synthesis of asymmetrically substituted ureido benzenesulfonamides involves the reaction of an appropriate aminobenzenesulfonamide with an isocyanate.



Phosgene-free methods are preferred for safety and environmental reasons.[7] A one-pot procedure is outlined below.[3][8]

Materials:

- 4-Aminobenzenesulfonamide (or other aminobenzenesulfonamide starting material)
- Triphosgene or Diphenyl carbonate (as a phosgene substitute)
- Appropriate amine (for the tail group)
- Triethylamine (TEA) or other suitable base
- · Anhydrous acetonitrile (ACN) or other suitable solvent

Procedure:

- To a solution of 4-aminobenzenesulfonamide (1 equivalent) in anhydrous ACN, add TEA (2 equivalents).
- Slowly add a solution of triphosgene (0.4 equivalents) or diphenyl carbonate (1.1 equivalents) in ACN at 0°C.
- Stir the reaction mixture at room temperature for 1-2 hours to form the isocyanate intermediate in situ.
- Add the desired amine (1 equivalent) to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours.
- The product often precipitates from the solution. Collect the solid by filtration.
- Wash the crude product with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.
- Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure ureido-substituted benzenesulfonamide.



• Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Stopped-Flow CO₂ Hydrase Assay for Inhibition Studies

The inhibitory activity of the synthesized compounds is determined using a stopped-flow instrument to measure the kinetics of the CO₂ hydration reaction.[2][9]

Materials:

- Recombinant human carbonic anhydrase isoforms (I, II, IX, XII)
- HEPES buffer (20 mM, pH 7.5)
- Phenol red pH indicator (0.2 mM)
- Sodium sulfate (Na₂SO₄, 0.1 M, to maintain ionic strength)
- CO₂-saturated water
- The inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
- Stopped-flow spectrophotometer

Procedure:

- Preparation of Solutions:
 - Buffer A: Prepare a solution containing HEPES, Na₂SO₄, and phenol red.
 - Buffer B (Substrate): Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.
 - Enzyme Solution: Prepare a stock solution of the hCA isoform in a suitable buffer. The final concentration in the assay will typically be in the nanomolar range.
 - Inhibitor Solutions: Prepare serial dilutions of the inhibitor compounds.
- Assay Measurement:



- The assay is performed at a constant temperature, typically 4°C or 25°C.
- The two syringes of the stopped-flow instrument are loaded with Buffer A (containing the enzyme and inhibitor) and Buffer B (the CO₂ substrate solution).
- The solutions are rapidly mixed, and the change in absorbance of the phenol red indicator is monitored over time at its λ _max (around 557-570 nm). The hydration of CO₂ produces protons, causing a pH drop which is detected by the indicator.
- The initial rates of the enzymatic reaction are determined from the linear portion of the absorbance vs. time curve.

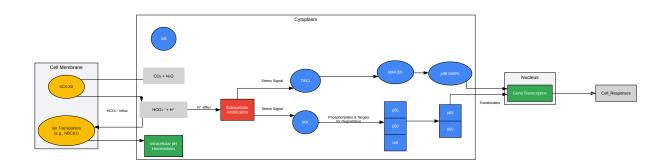
Data Analysis:

- The initial rates are measured in the absence (control) and presence of various concentrations of the inhibitor.
- The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
- The inhibition constant (K_i) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [S]/K_m), where [S] is the substrate concentration and K_m is the Michaelis-Menten constant for the enzyme.

Visualization of Pathways and Workflows hCA XII Signaling in Cancer

hCA XII is involved in complex signaling pathways that contribute to cancer progression. Its activity can influence downstream signaling cascades such as the p38 MAPK and NF-kB pathways, which are critical regulators of cell proliferation, survival, and inflammation.[10]





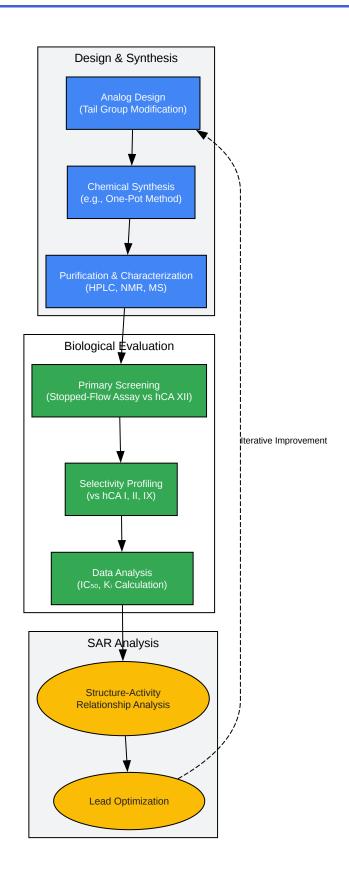
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Caption: hCA XII signaling pathway in cancer, highlighting its role in pH regulation and activation of downstream p38 MAPK and NF-κB pathways.

Experimental Workflow for SAR Studies

The workflow for conducting SAR studies of hCA XII inhibitors involves a multi-step process from compound design to biological evaluation.





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Caption: Experimental workflow for the structure-activity relationship (SAR) studies of hCA XII inhibitors.

Conclusion

The ureido-substituted benzenesulfonamide scaffold represents a highly promising class of inhibitors for the anticancer target hCA XII. The SAR studies, exemplified by SLC-0111 and its analogs, demonstrate that modifications to the tail region of the molecule can significantly impact both potency and isoform selectivity. This technical guide provides researchers and drug development professionals with the foundational knowledge and experimental framework to further explore and optimize this important class of carbonic anhydrase inhibitors.

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